7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline |
InChI |
InChI=1S/C10H8N2O2/c1-2-14-10-4-8-7(3-9(10)13-1)5-11-6-12-8/h3-6H,1-2H2 |
InChI Key |
UTUAHNBGIKSTBA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C=NC=NC3=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 7,8 Dihydro 1 2 Dioxino 2,3 G Quinazoline Analogs
Strategies for the Construction of the 7,8-Dihydro-acs.orgbicbiotech.comdioxino[2,3-g]quinazoline Core
The formation of the tricyclic 7,8-dihydro- acs.orgbicbiotech.comdioxino[2,3-g]quinazoline structure relies on established principles of quinazolinone synthesis, adapted for precursors incorporating the 1,4-dioxane (B91453) ring.
Precursor Synthesis and Functionalization Pathways
The construction of the quinazolinone ring system typically commences from ortho-substituted aniline (B41778) derivatives, most commonly anthranilic acid and its related amides or nitriles. For the specific synthesis of the 7,8-dihydro- acs.orgbicbiotech.comdioxino[2,3-g]quinazoline core, the essential starting material is a 2-aminobenzoic acid derivative that is fused with a 1,4-dioxane ring.
A common precursor for quinazolinone synthesis is 2-aminobenzamide (B116534). In the context of the target molecule, this would be 6-amino-2,3-dihydrobenzo[b] acs.orgbicbiotech.comdioxine-5-carboxamide . The synthesis of this precursor would involve the introduction of a carboxyl and an amino group onto a 2,3-dihydrobenzo[b] acs.orgbicbiotech.comdioxine core.
Another versatile precursor in quinazolinone synthesis is 2-aminobenzonitrile. Following this, 6-amino-2,3-dihydrobenzo[b] acs.orgbicbiotech.comdioxine-5-carbonitrile would be a key intermediate. This nitrile can be effectively utilized in the construction of the quinazoline (B50416) ring.
Furthermore, solid-phase synthesis has been explored for creating libraries of quinazolinone derivatives, often starting from precursors like 3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid, which allows for diverse functionalization. nih.gov
Key Cyclization and Ring-Forming Reactions
The crucial step in forming the quinazolinone core is the cyclization reaction, which constructs the pyrimidine (B1678525) ring onto the pre-existing benzene (B151609) and dioxane rings. Several methodologies are prevalent in organic synthesis for this transformation.
One of the most fundamental approaches involves the condensation of a 2-aminobenzamide derivative with a one-carbon source. For instance, the reaction of 2-aminobenzamide with aldehydes or ketones leads to the formation of 2,3-dihydroquinazolin-4(1H)-ones. nih.gov These can subsequently be oxidized to the corresponding quinazolin-4(3H)-ones using reagents like potassium permanganate (B83412) (KMnO4). nih.gov
A widely employed method for the synthesis of 4(3H)-quinazolinones involves the acylation of anthranilic acid, followed by ring closure with acetic anhydride (B1165640) to yield a benzoxazinone (B8607429) intermediate. This intermediate is then treated with an amine or hydrazine (B178648) to form the quinazolinone ring. nih.gov
Another strategy is the reaction of anthranilic acid with potassium cyanate (B1221674) to produce 2,4-quinazolinediones. google.com This dione (B5365651) can then be further modified.
The condensation of anthranilamide and ethyl levulinate can lead to a double cyclocondensation cascade, resulting in polycyclic quinazolinone derivatives. nih.gov
Reaction Conditions and Catalytic Approaches for Core Formation
The conditions for the cyclization reactions are diverse and can be tailored to the specific substrates and desired products.
Base-Promoted Cyclization: A transition-metal-free synthesis of quinazolin-4-ones can be achieved through a cesium carbonate (Cs2CO3)-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by intramolecular cyclization in a solvent like dimethyl sulfoxide (B87167) (DMSO). acs.org
Acid Catalysis: Brønsted acids such as p-toluenesulfonic acid (p-TSA) are effective catalysts for the solvent-free reaction of anthranilamide and aldehydes under mechanochemical grinding conditions. nih.gov
Metal Catalysis: Copper catalysts, such as copper(I) iodide (CuI) with 4-hydroxy-l-proline, can be used for the coupling of N-substituted o-bromobenzamides with formamide (B127407) to yield 3-substituted quinazolinones. organic-chemistry.org Copper(II) acetate (B1210297) is another environmentally benign catalyst used for the reaction between 2-isocyanobenzoates and amines, often requiring microwave heating for aromatic amines. organic-chemistry.org
Oxidative Cyclization: An efficient method for quinazolinone synthesis involves the oxidative cleavage of styrenes in the presence of o-aminobenzamides, using an oxidant like tert-butyl hydroperoxide (TBHP) or di-tert-butyl peroxide (DTBP) under catalyst-free conditions. mdpi.com Molecular iodine can also catalyze the metal-free oxidative coupling of 2-aminobenzamides with aryl methyl ketones. organic-chemistry.org
Derivatization and Structural Modification of 7,8-Dihydro-acs.orgbicbiotech.comdioxino[2,3-g]quinazoline
Once the core structure is assembled, further modifications can be made to explore the structure-activity relationship of these analogs.
Introduction of Substituents at the C-4 Position
The C-4 position of the quinazoline ring is a common site for introducing chemical diversity. A key intermediate for this purpose is a 4-chloroquinazoline (B184009) derivative.
The synthesis of 2,4-dichloro-7,8-dihydro-1H- acs.orgbicbiotech.comdioxino[2,3-g]quinazoline provides a versatile building block for further functionalization. bicbiotech.com This dichloro derivative can be prepared from the corresponding 2,4-dione by reacting it with a chlorinating agent like phosphorus oxychloride. google.comorgsyn.org
The chlorine atom at the C-4 position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. For example, reaction with various amines can lead to the synthesis of a library of 4-amino-7,8-dihydro- acs.orgbicbiotech.comdioxino[2,3-g]quinazoline analogs. The synthesis of 7,8-Dihydro- acs.orgbicbiotech.comdioxino[2,3-g]quinazolin-4-amine exemplifies this strategy. bldpharm.com
The general reactivity of 4-chloroquinazolines with nucleophiles is a well-established method for producing a variety of substituted quinazolines.
Modifications and Diversification of the Dioxane Ring System
Direct chemical modification of the dioxane ring in the fully formed 7,8-dihydro- acs.orgbicbiotech.comdioxino[2,3-g]quinazoline system is a less common strategy. The stability of the dioxane ring makes such transformations challenging without affecting the other parts of the molecule.
Diversification of the dioxane ring system is more practically achieved by synthesizing a range of substituted precursors before the construction of the quinazoline ring. This would involve starting with variously substituted 2,3-dihydrobenzo[b] acs.orgbicbiotech.comdioxine molecules and carrying them through the synthetic sequence to the final tricyclic products.
Synthesis of Hybrid Molecules and Conjugates
The strategy of creating hybrid molecules by combining the 7,8-dihydro- nih.govfrontiersin.orgdioxino[2,3-g]quinazoline scaffold with other pharmacologically active moieties represents a rational approach in drug design. This molecular hybridization aims to develop novel chemical entities with potentially enhanced efficacy, improved selectivity, or a dual mode of action. While direct synthesis of hybrids from the 7,8-dihydro- nih.govfrontiersin.orgdioxino[2,3-g]quinazoline core is not extensively documented in publicly available research, the methodologies applied to the broader quinazoline and quinazolinone families provide a clear blueprint for such synthetic endeavors.
The core principle of molecular hybridization involves linking two or more pharmacophores covalently to form a single molecule. rsc.orgnih.gov This approach has been successfully used to combine quinazolinones with various heterocyclic systems like triazoles, thiazolidin-4-ones, and indolin-2-ones. rsc.org For instance, researchers have synthesized quinazolinone-triazole hybrids by linking the two scaffolds through a 2-thioacetamido bridge. rsc.org Another common strategy involves the condensation of an amino-functionalized quinazolinone with aldehydes to form Schiff bases, which can then be further cyclized to create hybrids, such as those containing a thiazolidin-4-one ring. rsc.org
A highly relevant example involves the synthesis of derivatives of the isomeric nih.govfrontiersin.orgdioxino[2,3-f]quinazoline. nih.gov In this work, the core was synthesized and then derivatized, demonstrating a pathway that could be adapted for the 7,8-dihydro- nih.govfrontiersin.orgdioxino[2,3-g]quinazoline scaffold. These synthetic routes typically involve multi-step processes starting from a substituted anthranilic acid, which is first converted to a benzoxazin-4-one. nih.gov This intermediate can then react with an appropriate amine in a ring-opening and ring-closure cascade to form the fundamental quinazolinone structure, which is subsequently available for hybridization. nih.gov
The synthesis of quinazolin-2,4-dione hybrids bearing various nitrogen-containing heterocyclic moieties like pyrazole, oxadiazole, and thiazole (B1198619) has also been reported. nih.govfrontiersin.org These syntheses often start from a carbohydrazide (B1668358) derivative of the quinazolinone core, which is then reacted with appropriate reagents, such as β-ketoesters or carbon disulfide, to construct the new heterocyclic ring. nih.govfrontiersin.org
Table 1: Examples of Synthetic Strategies for Quinazoline-Based Hybrids
| Hybrid Type | Key Intermediate | Reaction Type | Attached Moiety | Reference |
|---|---|---|---|---|
| Quinazolinone-Triazole | 2-Chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide | Nucleophilic Substitution | 4-Methyl-4-H-1,2,4-triazole-3-thiol | rsc.org |
| Quinazolinone-Thiazolidinone | 3-(4-Aminophenyl)-2-phenyl-quinazolin-4(3H)-one | Condensation (Schiff Base) then Cyclization | Aromatic Aldehydes & Thioglycolic Acid | rsc.org |
| Quinazolinone-Indolinone | 6-Amino-2-methylquinazolin-4(3H)-one | Condensation | Indolin-2,3-dione | rsc.org |
| Quinazolin-2,4-dione-Pyrazole | Carbohydrazide derivative of Quinazolin-2,4-dione | Knorr Pyrazole Synthesis | Ethyl Acetoacetate | nih.govfrontiersin.org |
| nih.govfrontiersin.orgDioxino[2,3-f]quinazoline Derivatives | Substituted nih.govfrontiersin.orgdioxino[2,3-f]quinazoline | (Not specified as hybrid) | Various substitutions for dual inhibition | nih.gov |
Advanced Spectroscopic and Chromatographic Methods for Synthetic Product Validation
The unambiguous structural confirmation and purity assessment of newly synthesized 7,8-dihydro- nih.govfrontiersin.orgdioxino[2,3-g]quinazoline analogs and their hybrids are critical steps in the research and development process. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose, ensuring the integrity of the final products.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation.
¹H NMR (Proton NMR) provides detailed information about the chemical environment of hydrogen atoms in the molecule. For quinazoline derivatives, characteristic signals include those for the aromatic protons on the quinazoline core, the protons of the dioxino ring, and any protons on conjugated moieties. For example, in synthesized quinazolinone-benzyl piperidine (B6355638) derivatives, the two protons of the CH₂ group between the quinazolinone and piperidine rings often appear as a distinctive doublet peak. nih.gov
¹³C NMR (Carbon-13 NMR) is used to identify all unique carbon atoms in the structure. The chemical shifts of the carbonyl carbon in the quinazolinone ring and the carbons of the dioxino moiety are particularly diagnostic. nih.govnih.gov
Mass Spectrometry (MS) is indispensable for determining the molecular weight of the synthesized compounds and for obtaining structural information through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, confirming that the correct molecular formula has been achieved. researchgate.net
Tandem Mass Spectrometry (MS/MS) , often coupled with electrospray ionization (ESI), is used to study the fragmentation pathways of protonated molecules. This technique helps in confirming the connectivity of different structural units within a hybrid molecule. soton.ac.uk The fragmentation patterns are often specific to the molecular structure and can serve as a fingerprint for the compound. soton.ac.uk
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. For quinazolinone derivatives, key absorption bands include those for the C=O (carbonyl) and N-H stretching vibrations. nih.govnih.gov
UV-Visible (UV-Vis) Spectroscopy can be employed to study the electronic transitions within the molecule and is particularly useful for monitoring the stability of the compounds in solution. Quinazoline derivatives typically exhibit distinct absorption peaks in the UV region. nih.gov
Table 2: Spectroscopic Data Examples for Quinazoline Derivative Validation
| Technique | Compound Class | Observed Feature | Typical Range/Value | Reference |
|---|---|---|---|---|
| ¹H NMR | Quinazolin-2,4-dione-Oxadiazole Hybrid | NH and NH₂ protons | δ 11.53 and 8.73 ppm | nih.govfrontiersin.org |
| ¹³C NMR | 3-Cyclopropyl-2-(phenylamino)quinazolin-4(3H)-one | Quinazolinone Carbonyl (C=O) | δ ~169 ppm | nih.gov |
| IR | Quinazolinone Derivatives | Carbonyl (C=O) stretch | ~1679 cm⁻¹ | nih.gov |
| HRMS | Quinazoline derivatives with a dithioacetal moiety | Elemental Composition Confirmation | Precise m/z values | researchgate.net |
| UV-Vis | Quinazoline Derivative BG1190 | Absorption Peaks in Water | 207, 224, and 314 nm | nih.gov |
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC) is the primary chromatographic technique used to assess the purity of the synthesized compounds and to purify them from reaction mixtures.
Reversed-Phase HPLC (RP-HPLC) is the most common mode used. A nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA). nih.gov The purity of the compound is determined by integrating the peak area in the chromatogram, which should ideally show a single major peak for a pure substance. nih.gov The retention time (tR) under specific conditions is a characteristic property of the compound.
Table 3: Chromatographic Method Example for Quinazolinone Derivative Validation
| Technique | Compound Class | Mobile Phase | Purity Determination | Reference |
|---|---|---|---|---|
| RP-HPLC | 1,4-disubstituted 3,4-dihydro-2(1H)-quinazolinones | Gradient of 5–95% acetonitrile in water (0.05% TFA) | Relative peak areas at λ = 254 nm | nih.gov |
By employing this suite of analytical techniques, researchers can confidently verify the structure and purity of synthesized 7,8-dihydro- nih.govfrontiersin.orgdioxino[2,3-g]quinazoline analogs and their conjugates, which is a prerequisite for any subsequent biological evaluation.
Biological Activity and Molecular Targets of 7,8 Dihydro 1 2 Dioxino 2,3 G Quinazoline Derivatives
Inhibition of Receptor Tyrosine Kinases (RTKs)
A primary mechanism of action for 7,8-Dihydro- elsevierpure.comnih.govdioxino[2,3-g]quinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs). RTKs are a family of cell surface receptors that play a crucial role in regulating cellular processes such as growth, differentiation, and metabolism. Dysregulation of RTK signaling is a common feature in many types of cancer, making them a prime target for therapeutic intervention.
Epidermal Growth Factor Receptor (EGFR) Kinase Modulation
The epidermal growth factor receptor (EGFR) is a well-established RTK implicated in the pathogenesis of various cancers. nih.gov The quinazoline (B50416) scaffold, a core component of the 7,8-Dihydro- elsevierpure.comnih.govdioxino[2,3-g]quinazoline structure, is known to have a high affinity for the ATP-binding site within the EGFR kinase domain. nih.govresearchgate.net This has led to the development of several generations of EGFR inhibitors based on the quinazoline core. nih.govresearchgate.net
Numerous studies have synthesized and evaluated 7,8-Dihydro- elsevierpure.comnih.govdioxino[2,3-g]quinazoline derivatives for their ability to inhibit wild-type EGFR (EGFRwt). A series of 7,8-bis(methoxymethyl)-7,8-dihydro- elsevierpure.comnih.govdioxino[2,3-g]quinazolines were developed and assessed for their inhibitory effects on the phosphorylation of isolated EGFR enzyme. elsevierpure.com One compound, featuring a 3-iodophenyl ring, demonstrated high potency with a half-maximal inhibitory concentration (IC50) of 1.66 nM against the isolated EGFR enzyme. elsevierpure.com
Further research on 2,3-dihydro- elsevierpure.comnih.govdioxino[2,3-f]quinazoline derivatives, a closely related scaffold, also revealed significant inhibitory activity against EGFRwt. researchgate.net In one study, all synthesized compounds showed IC50 values of less than or equal to 937.7 nM, with the most potent compound, 7j, exhibiting an IC50 of 25.69 nM. researchgate.net Another investigation into this class of compounds found that twenty-one of the synthesized molecules had IC50 values against EGFRwt of less than 50 nM, and six of these were below 10 nM. nih.govresearchgate.net The most active compound in this series, designated b1, displayed an IC50 of 2.0 nM against EGFRwt. nih.govresearchgate.net
| Compound Series | Specific Derivative | IC50 (nM) | Reference |
|---|---|---|---|
| 7,8-bis(methoxymethyl)-7,8-dihydro- elsevierpure.comnih.govdioxino[2,3-g]quinazolines | Compound with 3-iodophenyl ring | 1.66 | elsevierpure.com |
| 2,3-dihydro- elsevierpure.comnih.govdioxino[2,3-f]quinazoline derivatives | 7j | 25.69 | researchgate.net |
| b1 | 2.0 | nih.govresearchgate.net |
A significant challenge in EGFR-targeted cancer therapy is the development of drug resistance, often through secondary mutations in the EGFR gene. The T790M mutation, in particular, is a common mechanism of resistance to first and second-generation EGFR inhibitors. binasss.sa.cr The L858R mutation is another common activating mutation.
Research has focused on developing 7,8-Dihydro- elsevierpure.comnih.govdioxino[2,3-g]quinazoline derivatives that can effectively inhibit these mutant forms of EGFR. A novel series of 2,3-dihydro- elsevierpure.comnih.govdioxino[2,3-f]quinazoline derivatives were designed as reversible and noncovalent EGFR inhibitors. nih.gov Many of these compounds demonstrated moderate to excellent potency against the EGFR(T790M/L858R) double mutant. nih.gov Specifically, eleven compounds had IC50 values below 100 nM against this resistant mutant. nih.gov The standout compound, b1, was particularly potent with an IC50 of 6.9 nM against the EGFR(T790M/L858R) mutant. nih.govresearchgate.net
In a separate study, a series of 2-aryl-4-amino substituted quinazoline derivatives were designed to overcome resistance from the L858R/T790M/C797S triple mutant. nih.gov Three compounds from this series (20, 24, and 27) showed excellent inhibitory activity against this triple mutant with IC50 values under 1 µM and displayed high selectivity. nih.gov Compound 27 was notably potent against cell lines expressing the L858R/T790M and L858R/T790M/C797S mutations, with IC50 values of 3.3 µM and 1.2 µM, respectively. nih.gov
| Compound Series | Specific Derivative | Mutant EGFR Form | IC50 | Reference |
|---|---|---|---|---|
| 2,3-dihydro- elsevierpure.comnih.govdioxino[2,3-f]quinazoline derivatives | b1 | T790M/L858R | 6.9 nM | nih.govresearchgate.net |
| Eleven compounds | T790M/L858R | <100 nM | nih.gov | |
| 2-aryl-4-amino substituted quinazoline derivatives | 20, 24, 27 | L858R/T790M/C797S | <1 µM | nih.gov |
| 27 | H1975-EGFR L858R/T790M | 3.3 µM | nih.gov | |
| H1975-EGFR L858R/T790M/C797S | 1.2 µM | nih.gov |
Interaction with Other Kinase Family Members
While EGFR is a primary target, derivatives of the quinazoline scaffold have also been investigated for their activity against other kinase family members, indicating a potential for broader or dual inhibitory profiles.
Her-2 (ERBB2): Human Epidermal Growth Factor Receptor 2 (Her-2) is another member of the ERBB family. nih.gov Some quinazoline derivatives have been developed as dual inhibitors of both EGFR and Her-2. nih.gov For instance, lapatinib (B449) is a known quinazoline-based dual EGFR/Her-2 inhibitor. nih.gov Efforts have also been made to develop novel quinazoline derivatives with enhanced selectivity for Her-2 over EGFR to potentially reduce side effects associated with strong EGFR inhibition. nih.gov
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. ekb.egsci-hub.st Several studies have explored elsevierpure.comnih.govdioxino[2,3-f]quinazoline derivatives as VEGFR-2 inhibitors. nih.govdrugbank.comnih.gov In one study, twelve such derivatives were designed, with most exhibiting IC50 values against VEGFR-2 of less than 10 nM. drugbank.comnih.gov A particularly potent compound, 13d, had an IC50 of 2.4 nM against VEGFR-2. drugbank.comnih.gov Another study reported the development of dual inhibitors of c-Met and VEGFR-2 from this chemical class, with compounds 7m and 7k showing IC50 values in the nanomolar range for both kinases. nih.gov
Other Kinases: The broader quinazoline class, from which 7,8-Dihydro- elsevierpure.comnih.govdioxino[2,3-g]quinazoline is derived, has been shown to interact with a range of other kinases. These include Fibroblast Growth Factor Receptors (FGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and non-receptor tyrosine kinases like Src. nih.gov This highlights the versatility of the quinazoline scaffold in targeting various components of the kinome.
Cellular Pathway Modulation
The inhibition of RTKs by 7,8-Dihydro- elsevierpure.comnih.govdioxino[2,3-g]quinazoline derivatives has direct consequences on downstream cellular signaling pathways that control fundamental cellular processes.
Regulation of Cell Cycle Progression
Protein kinases are fundamental regulators of the cell cycle. nih.gov By inhibiting key kinases like EGFR and Her-2, quinazoline derivatives can interfere with the signaling cascades that drive cell proliferation. For example, the inhibition of microtubule polymerization, a critical process in mitosis, can lead to mitotic arrest. Some quinazolinone derivatives have been shown to interfere with microtubule organization, leading to cell cycle arrest through the activation of the CDK1/cyclin B complex. researchgate.net The antiproliferative activity of these compounds, demonstrated in various cancer cell lines, is a direct outcome of their ability to halt or disrupt the cell cycle. elsevierpure.comnih.gov
Induction of Apoptosis
Quinazoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through both intrinsic and extrinsic pathways. One study on a natural quinazoline derivative, 2-chloro-6-phenyl-8H-quinazolino[4,3-b]quinazolin-8-one, isolated from the marine sponge Hyrtios erectus, demonstrated its ability to induce apoptosis in MCF-7 human breast carcinoma cells. nih.gov This induction of apoptosis was found to be concentration-dependent. nih.gov The mechanism of action involves the generation of reactive oxygen species (ROS), which leads to cellular stress and triggers the apoptotic cascade. nih.gov
Further investigation revealed that the compound modulates the expression of key apoptotic proteins. It leads to the downregulation of the anti-apoptotic protein Bcl-2 and a subsequent increase in the pro-apoptotic Bax/Bcl-2 ratio. nih.gov This shift in the balance of Bcl-2 family proteins promotes the activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway, and the downstream executioner caspase-7. nih.gov Additionally, the compound was observed to upregulate caspase-8, indicating the involvement of the extrinsic apoptosis pathway as well. nih.gov
Another study focusing on quinazolinedione derivatives, specifically compounds 7 and 8, also highlighted their pro-apoptotic effects in MCF-7 cells. nih.gov Treatment with these compounds led to a significant increase in the total percentage of dead cells, with compound 7 showing a particularly strong induction of early apoptotic cells. nih.gov
Inhibition of Tubulin Polymerization
The microtubule network, formed by the polymerization of tubulin proteins, is a critical component of the cellular cytoskeleton and plays a pivotal role in mitosis. Its disruption is a well-established strategy in cancer therapy. Certain quinazoline-based compounds have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and cytotoxicity.
Specifically, 2,3-dihydroquinazoline-4(1H)-ones and quinazolin-4(3H)-ones have been synthesized and evaluated for their impact on tubulin polymerization. nih.gov Compounds such as 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) and 2-(2-methoxystyryl)quinazolin-4(3H)-one (64) were found to reduce microtubule formation, which is consistent with the inhibition of tubulin polymerization. nih.gov Molecular modeling studies suggest that these compounds interact with the colchicine (B1669291) binding site on tubulin. nih.gov The inhibition of tubulin polymerization by these compounds leads to an arrest of the cell cycle in the G2/M phase. nih.gov
Another series of novel quinoline (B57606) sulfonamide derivatives were also identified as tubulin polymerization inhibitors. mdpi.com Compound D13, in particular, demonstrated a significant inhibitory effect on tubulin polymerization, which correlated with its potent anti-proliferative activity against various cancer cell lines. mdpi.com
Influence on Cellular Differentiation Processes (e.g., keratinocytes)
Beyond their anti-cancer properties, derivatives of 7,8-dihydro- nih.govnih.govdioxino[2,3-g]quinazoline have shown potential in modulating cellular differentiation, particularly in the context of skin disorders like atopic dermatitis (AD). AD is characterized by impaired skin barrier function and inflammation.
A novel quinazoline derivative, SH-340 (N-(3-chloro-4-fluorophenyl)-7-((4-methylpiperazin-1-yl)methyl)-7,8-dihydro- nih.govnih.govdioxino[2,3-g]quinazolin-4-amine), has been synthesized and investigated for its effects on human primary keratinocytes. nih.govnih.gov This compound was found to significantly increase the expression of key proteins involved in keratinocyte differentiation and skin barrier function, including keratins (KRT1, KRT2, KRT10), involucrin (B1238512) (IVL), loricrin (LOR), claudin-1 (CLDN1), OVOL1, and filaggrin (FLG). nih.govresearchgate.net
Furthermore, SH-340 was shown to inhibit the expression of thymic stromal lymphopoietin (TSLP), a cytokine that plays a crucial role in the inflammatory cascade of atopic dermatitis, in a dose-dependent manner. nih.govresearchgate.net The mechanism for this inhibition appears to be through the suppression of the IL-4/IL-13-STAT6 signaling pathway, as SH-340 was found to inhibit the phosphorylation of STAT6. nih.govnih.gov These findings suggest that such derivatives could potentially restore skin barrier function and alleviate inflammation in atopic dermatitis. nih.govresearchgate.net
Anti-angiogenic Properties through VEGFR-2 Targeting
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, making it an attractive target for anti-cancer therapies. Several derivatives of 7,8-dihydro- nih.govnih.govdioxino[2,3-g]quinazoline have been designed and evaluated as potent VEGFR-2 inhibitors.
A series of 2,3-dihydro- nih.govnih.gov-dioxino[2,3-f]quinazoline derivatives were synthesized and shown to have significant inhibitory activity against VEGFR-2, with most compounds exhibiting IC50 values in the nanomolar range. drugbank.comsci-hub.stnih.gov One of the most potent compounds, 13d, displayed an IC50 of 2.4 nM against VEGFR-2 and also showed excellent antiproliferative activity against human umbilical vein endothelial cells (HUVECs) with an IC50 of 1.2 nM. drugbank.comsci-hub.stnih.gov
Similarly, a series of 3-ethyl(methyl)-2-thioxo-2,3-dihydrobenzo[g]quinazolines were evaluated for their anti-angiogenic properties by targeting VEGFR-2. nih.gov Compounds 13 and 15 from this series demonstrated VEGFR-2 inhibition comparable to or even exceeding that of the established inhibitor sorafenib. nih.gov These findings underscore the potential of this chemical scaffold in the development of anti-angiogenic agents for cancer treatment.
In Vitro Biological Evaluations in Disease Models
The therapeutic potential of 7,8-dihydro- nih.govnih.govdioxino[2,3-g]quinazoline derivatives has been substantiated through extensive in vitro testing in various disease models, primarily in cancer cell lines and models of atopic dermatitis.
In the context of atopic dermatitis, the derivative SH-340 was evaluated in an in vitro model using human primary keratinocytes, where it demonstrated its ability to enhance skin barrier function and reduce inflammatory signals. nih.govnih.gov
The anti-cancer activity of these derivatives has been assessed across a broad panel of human cancer cell lines. For instance, a series of 7,8-bis(methoxymethyl)-7,8-dihydro- nih.govnih.govdioxino[2,3-g]quinazolines were evaluated for their growth inhibition of the A431 epidermoid carcinoma cell line. elsevierpure.com Compound 3c, with a 3-iodophenyl ring, showed a meaningful GI50 of 1.99 μM in this cell line. elsevierpure.com
Other quinazolinone derivatives have also been tested against various cancer cell lines. Compound 8h from one series exhibited significant cytotoxic effects against SKLU-1 (lung cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) cell lines, with IC50 values of 23.09, 27.75, and 30.19 µg/mL, respectively. vnu.edu.vnjst.vn Furthermore, 3-ethyl(methyl)-2-thioxo-2,3-dihydrobenzo[g]quinazolines demonstrated promising activity against MCF-7 and HepG2 cells, with some compounds showing IC50 values in the low micromolar range. nih.gov The anti-proliferative activities of various quinazoline derivatives have also been confirmed against other cancer cell lines such as HCT-116 (colorectal carcinoma) and PC3 (prostate cancer). ekb.eg
The tables below provide a summary of the in vitro biological activities of selected 7,8-dihydro- nih.govnih.govdioxino[2,3-g]quinazoline derivatives and related compounds.
Table 1: In Vitro Activity of Quinazoline Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | Biological Effect | IC50/GI50 |
|---|---|---|---|
| Compound 3c | A431 (epidermoid carcinoma) | Growth Inhibition | 1.99 µM (GI50) elsevierpure.com |
| Compound 8h | SKLU-1 (lung cancer) | Cytotoxicity | 23.09 µg/mL vnu.edu.vnjst.vn |
| Compound 8h | MCF-7 (breast cancer) | Cytotoxicity | 27.75 µg/mL vnu.edu.vnjst.vn |
| Compound 8h | HepG-2 (liver cancer) | Cytotoxicity | 30.19 µg/mL vnu.edu.vnjst.vn |
| Compounds 13-15 | MCF-7 (breast cancer) | Cytotoxicity | 8.8 ± 0.5–10.9 ± 0.9 μM nih.gov |
| Compounds 13-15 | HepG-2 (liver cancer) | Cytotoxicity | 26.0 ± 2.5–40.4 ± 4.1 μM nih.gov |
| Compound 13d | HUVECs | Antiproliferative | 1.2 nM drugbank.comsci-hub.stnih.gov |
Table 2: Molecular Targets of Quinazoline Derivatives
| Compound/Derivative Class | Molecular Target | Biological Outcome |
|---|---|---|
| 2-chloro-6-phenyl-8H-quinazolino[4,3-b]quinazolin-8-one | Bcl-2, Bax, Caspase-9, Caspase-7, Caspase-8 | Induction of Apoptosis nih.gov |
| 2,3-dihydroquinazoline-4(1H)-ones | Tubulin | Inhibition of Polymerization, G2/M Arrest nih.gov |
| SH-340 | STAT6 | Inhibition of Phosphorylation, Reduced TSLP Expression nih.govnih.gov |
| 2,3-dihydro- nih.govnih.gov-dioxino[2,3-f]quinazoline derivatives | VEGFR-2 | Inhibition of Angiogenesis drugbank.comsci-hub.stnih.gov |
| 3-ethyl(methyl)-2-thioxo-2,3-dihydrobenzo[g]quinazolines | VEGFR-2 | Inhibition of Angiogenesis nih.gov |
Structure Activity Relationship Sar Investigations of 7,8 Dihydro 1 2 Dioxino 2,3 G Quinazoline Analogs
Impact of Substituent Variation on the Quinazoline (B50416) Core
The quinazoline core is a privileged structure in drug discovery, and its substitution pattern is a key determinant of biological activity. nih.govnih.gov For analogs of 7,8-dihydro- semanticscholar.orgnih.govdioxino[2,3-g]quinazoline, modifications at various positions of the heterocyclic system have been shown to dramatically alter their inhibitory potential against therapeutic targets like the epidermal growth factor receptor (EGFR) kinase. nih.govnih.gov
The C-4 position of the quinazoline ring is a critical interaction point for many kinase inhibitors. SAR studies consistently demonstrate that a 4-anilinoquinazoline (B1210976) arrangement is a general pharmacophoric requirement for potent EGFR inhibitory activity. mdpi.com Altering the aniline (B41778) moiety at this position with other groups typically leads to a decrease in biological activity. mdpi.com
The regioselective substitution of the C-4 position is a well-established synthetic strategy, where amine nucleophiles preferentially attack this site over the C-2 position in di-substituted precursors. nih.gov This has allowed for the synthesis of a wide array of C-4 anilino analogs. For instance, in a series of 1,4-dioxane-fused 4-anilinoquinazolines, the nature of the aniline ring directly modulated the inhibitory potency against both EGFR kinase and tumor cell growth. nih.gov The compound featuring a 3-chloroaniline (B41212) ring at the C-4 position was found to be as potent as the reference compound PD 153035 against EGFR kinase and demonstrated significantly better potency in inhibiting the growth of the A431 cell line. nih.gov
| Compound ID | Substituent at C-4 | EGFR Kinase Inhibition (IC₅₀) | A431 Cell Growth Inhibition (IC₅₀) | Reference |
|---|---|---|---|---|
| PD 153035 (Reference) | 3-Bromoaniline | Potent | Potent | nih.gov |
| 2b | 3-Chloroaniline | As potent as PD 153035 | ~5.4-fold better than PD 153035 | nih.gov |
| General Finding | Non-anilino groups | Decreased activity | Not specified | mdpi.com |
The fused dioxane ring at the C-7 and C-8 positions of the quinazoline core creates the 7,8-dihydro- semanticscholar.orgnih.govdioxino[2,3-g]quinazoline structure. This ring system not only imparts conformational rigidity but also serves as a scaffold for further substitutions that can fine-tune the molecule's properties. Cyclization at the C-6 and C-7 positions (analogous to the C-7/C-8 fusion in the subject compound) has been shown to create smaller, more compact molecules. nih.gov This compactness can be advantageous, allowing the inhibitor to tolerate structural variations within the kinase domain that may arise from mutations. nih.gov
Research on 7-substituted- semanticscholar.orgnih.govdioxano[2,3-g]quinazolines has shown that this position is a viable point for modification to improve physicochemical properties, such as solubility, without sacrificing biological activity. nih.gov The introduction of 7-mono- or di-alkylaminomethyl groups resulted in compounds with significantly greater aqueous solubility (as HCl salts). Notably, specific analogs from this series, such as compounds 4d and 4h , retained potent inhibitory activity against both EGFR tyrosine kinase and the A431 cancer cell line, comparable to the reference inhibitor PD153035. nih.gov
| Compound Series | Modification on Dioxane Ring | Key Finding | Reference |
|---|---|---|---|
| 3a-b | 7-methoxymethyl | Evaluated for EGFR tyrosine kinase inhibition. | nih.gov |
| 4a-i | 7-mono- or di-alkylaminomethyl | Improved aqueous solubility while maintaining potency similar to PD153035 in select analogs (4d, 4h). | nih.gov |
| General | Cyclization at C-6/C-7 | Leads to smaller, more compact molecules able to tolerate kinase domain mutations. | nih.gov |
For 7,8-dihydro- semanticscholar.orgnih.govdioxino[2,3-g]quinazoline analogs that feature a 4-anilino group, the substitution pattern on this peripheral aniline ring is a powerful determinant of potency. SAR studies have established that the presence of small, lipophilic, and electron-withdrawing groups on the aniline ring is advantageous for antiproliferative activity. nih.govmdpi.com
Specifically, substitutions at the 3-position (meta-position) of the aniline ring with groups like chloro (Cl) or bromo (Br) have been shown to yield highly potent molecules. mdpi.com For example, 3-chloro-4-fluoro-aniline substituted quinazolines demonstrate strong activity. mdpi.com In the context of 1,4-dioxane-fused quinazolines, the substitution of the aniline moiety with small and hydrophobic groups enhanced activity, with a reported trend of F < Br < Cl in terms of decreasing activity. nih.gov The compound with a 3-chloroaniline ring (2b ) was particularly effective, showing superior inhibition of A431 cell growth compared to the reference compound. nih.gov
| Aniline Ring Substituent | Effect on Biological Activity | Reference |
|---|---|---|
| 3-Chloro | Strong activity; better cell growth inhibition than reference. | nih.gov |
| 3-Bromo | Potent activity. | mdpi.com |
| 3-Chloro-4-fluoro | Strong activity. | mdpi.com |
| Small, hydrophobic groups (general) | Increased activity compared to electron-donating groups. | nih.gov |
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. The fusion of the dioxane ring to the quinazoline scaffold to form the 7,8-dihydro- semanticscholar.orgnih.govdioxino[2,3-g]quinazoline system inherently restricts the molecule's conformational flexibility. This pre-organization can reduce the entropic penalty of binding to the target protein, potentially leading to higher affinity.
Studies on conformationally restricted quinazolinone derivatives have demonstrated this to be a successful strategy for developing potent inhibitors. drugbank.com The cyclization leading to the fused ring system results in more compact structures. nih.gov This constrained geometry is believed to contribute to a tighter binding conformation within the active site of the target kinase, which is correlated with increased potency. nih.gov The rigidity of the fused system helps to optimally position the key pharmacophoric elements, such as the quinazoline nitrogen atoms and the peripheral aniline ring, for crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases like EGFR.
Rational Design Principles for Target Selectivity and Potency Enhancement
Based on extensive SAR investigations, several rational design principles have been established to guide the synthesis of novel 7,8-dihydro- semanticscholar.orgnih.govdioxino[2,3-g]quinazoline analogs with enhanced potency and selectivity.
Preservation of the 4-Anilinoquinazoline Scaffold : This moiety is fundamental for high-affinity binding to the ATP pocket of many kinases and should be considered an essential component of the pharmacophore. nih.govmdpi.com
Optimization of the C-4 Peripheral Aromatic Ring : The aniline ring should be substituted with small, electron-withdrawing groups, particularly at the 3-position (meta-position). A 3-chloro or 3-bromo substituent is a reliable choice for achieving high potency. mdpi.comnih.gov
Utilization of the Fused Dioxane Ring : The rigid dioxane ring helps to lock the molecule in a bioactive conformation. nih.govdrugbank.com Furthermore, specific positions on this ring, such as C-7, can be functionalized with polar groups (e.g., alkylaminomethyl) to improve aqueous solubility and pharmacokinetic properties without compromising inhibitory activity. nih.gov
By integrating these principles, medicinal chemists can more effectively design and synthesize next-generation inhibitors based on the 7,8-dihydro- semanticscholar.orgnih.govdioxino[2,3-g]quinazoline core, aiming for improved therapeutic profiles.
Computational Chemistry and Molecular Modeling of 7,8 Dihydro 1 2 Dioxino 2,3 G Quinazoline
Molecular Docking Investigations:
No specific molecular docking studies detailing the binding interactions, affinity scores (e.g., kcal/mol), or key amino acid residue interactions between 7,8-Dihydro- nih.govresearchgate.netdioxino[2,3-g]quinazoline and any biological target (such as EGFR, c-Met, or VEGFR-2) have been published.
Characterization of Ligand-Receptor Binding Interactions
The biological activity of a compound is intrinsically linked to its ability to bind to a specific receptor protein. Computational docking studies are frequently employed to predict the preferred orientation of a ligand within a receptor's binding site and to characterize the non-covalent interactions that stabilize the complex. For the quinazoline (B50416) scaffold, these interactions are typically a mix of hydrogen bonds, hydrophobic interactions, and pi-stacking.
Derivatives of the 7,8-Dihydro- frontiersin.orgnih.govdioxino[2,3-g]quinazoline core have been investigated as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a crucial target in cancer therapy. elsevierpure.com Molecular modeling of these and related quinazoline compounds reveals that the quinazoline nitrogen atoms often act as hydrogen bond acceptors. researchgate.netnih.gov Specifically, studies on various quinazoline derivatives targeting EGFR show that the N1 atom of the quinazoline ring commonly forms a critical hydrogen bond with the backbone NH of a methionine residue in the hinge region of the ATP-binding site. tandfonline.comnih.gov
| Scaffold/Derivative | Target Receptor | Key Binding Interactions |
| Quinazoline Derivatives | Epidermal Growth Factor Receptor (EGFR) | Hydrogen bonding with hinge region residues (e.g., Met), hydrophobic interactions. nih.gov |
| Quinazoline Derivatives | p21-activated kinases 4 (PAK4) | Hydrogen bonds and hydrophobic interactions are primary contributors to binding affinity. benthamdirect.com |
| Quinazolinone Derivatives | Matrix metalloproteinase-13 (MMP-13) | Hydrogen bonding and electrostatic interactions improve inhibitor activity and stability. rsc.org |
| Bis(methoxy-methyl)-7,8-dihydro- frontiersin.orgnih.govdioxino[2,3-g]quinazolines | EGFR Tyrosine Kinase | Inhibition of enzyme phosphorylation, indicating direct interaction with the active site. elsevierpure.com |
Identification of Critical Amino Acid Residues in Binding Pockets
A key outcome of molecular docking and dynamics simulations is the identification of specific amino acid residues that are critical for ligand binding. These residues form the binding pocket and are essential for the stability and specificity of the interaction. For quinazoline-based inhibitors targeting protein kinases like EGFR, a conserved set of interactions is often observed.
In the context of EGFR, the hinge region is paramount for anchoring inhibitors. The amino acid Methionine-793 (Met793) is a well-established critical residue, forming a key hydrogen bond with the N1 of the quinazoline core. Another important residue is Threonine-790 (Thr790) ; mutations at this position to a bulkier methionine (T790M) are a common mechanism of drug resistance, as they can sterically hinder inhibitor binding. tandfonline.com
Molecular docking studies on related quinazolinone and quinazoline derivatives against other targets have identified different sets of crucial residues:
PAK4 Inhibitors : Leucine-398 (Leu398) was identified as a key amino acid for stabilizing the inhibitor within the binding site. benthamdirect.com
MMP-13 Inhibitors : Residues such as Alanine-238 (Ala238) , Threonine-245 (Thr245) , Threonine-247 (Thr247) , and Methionine-253 (Met253) were identified as important for improving the activity and stability of quinazolinone-based inhibitors through hydrogen bonding and electrostatic interactions. rsc.org
GABA-A Receptor Modulators : For pyrazolo[1,5-a]quinazoline derivatives, docking studies highlighted the importance of α-Histidine-102 (αHis102) , γ-Threonine-142 (γThr142) , and α-Serine-205 (αSer205) in forming hydrogen bonds. mdpi.com
These findings underscore how the quinazoline scaffold can be adapted to interact with diverse binding pockets, with specificity being driven by the nature and position of its substituents.
| Target Receptor | Critical Amino Acid Residues | Type of Interaction |
| EGFR Kinase | Met793, Thr790, Leu718, Gly796 | Hydrogen bonding, hydrophobic contacts. tandfonline.com |
| PAK4 | Leu398 | Stabilization of the inhibitor. benthamdirect.com |
| MMP-13 | Ala238, Thr245, Thr247, Met253 | Hydrogen bonding, electrostatic interactions. rsc.org |
| GABA-A Receptor | αHis102, γThr142, αSer205 | Hydrogen bonding. mdpi.com |
Molecular Dynamics Simulations for Binding Stability and Conformation (as applied to related scaffolds)
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the binding pose and conformational changes over time. researchgate.net MD simulations are routinely applied to quinazoline-based inhibitor complexes to validate docking results and gain deeper insights into the interaction dynamics. frontiersin.orgnih.govtandfonline.com
A typical MD simulation runs for tens to hundreds of nanoseconds, tracking the movements of every atom in the system. nih.govtandfonline.com Key metrics analyzed include:
Root Mean Square Deviation (RMSD) : This measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD plot over the simulation time suggests that the complex has reached equilibrium and the ligand is stably bound. researchgate.net
Root Mean Square Fluctuation (RMSF) : This metric highlights the flexibility of individual amino acid residues. Residues in the binding pocket that interact with the ligand often show reduced fluctuation, indicating a stable interaction. researchgate.net
In Silico Approaches for Virtual Screening and Lead Optimization
In silico methods are powerful tools for accelerating the drug discovery process. Virtual screening and lead optimization are two key areas where computational approaches have a significant impact, particularly for scaffolds like quinazoline.
Virtual Screening involves screening large databases of chemical compounds computationally to identify those that are most likely to bind to a drug target. frontiersin.orgnih.gov For quinazoline derivatives, this process often starts with a known active compound or a pharmacophore model derived from a set of known inhibitors. nih.gov
Ligand-Based Virtual Screening : This method uses the 3D shape and electrostatic properties of a known active ligand as a template to search for similar molecules in a database. frontiersin.org
Structure-Based Virtual Screening : This approach, also known as molecular docking, involves docking thousands or millions of compounds from a library into the 3D structure of the target protein. nih.govresearchgate.net The compounds are then ranked based on their predicted binding affinity (docking score), and the top-scoring hits are selected for experimental validation.
Lead Optimization is the iterative process of modifying a promising "hit" compound to improve its properties, such as potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. nih.govyoutube.com Computational chemistry plays a vital role in this phase:
Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models correlate the chemical structures of a series of compounds with their biological activities. frontiersin.orgbenthamdirect.comnih.gov The resulting contour maps can guide chemists on where to add or modify functional groups to enhance activity. frontiersin.orgrsc.org
Structure-Guided Design : Insights from docking and MD simulations about ligand-receptor interactions are used to rationally design new analogs with improved binding. nih.govacs.org For example, if a region of the binding pocket is identified as hydrophobic, modifications can be made to the lead compound to include nonpolar groups that can favorably occupy that space, thereby increasing binding affinity. nih.gov
Through these computational strategies, the development of quinazoline-based drugs, including those derived from the 7,8-Dihydro- frontiersin.orgnih.govdioxino[2,3-g]quinazoline scaffold, can be made more efficient and cost-effective. nih.govnih.gov
Mechanistic Investigations of 7,8 Dihydro 1 2 Dioxino 2,3 G Quinazoline Molecular Action
Elucidation of Biochemical Pathways Targeted by the Compound
While direct studies on the biochemical pathways targeted by the parent compound, 7,8-Dihydro- nih.govnih.govdioxino[2,3-g]quinazoline, are limited, research on its derivatives provides insights into its potential biological activities. The quinazoline (B50416) scaffold is known to be a versatile core in molecules that interact with a wide range of biological targets. nih.govnih.gov
Derivatives of the quinazoline family have been shown to be involved in various cellular processes. For instance, some quinazoline derivatives have been investigated for their role in targeting dihydrofolate reductase (DHFR), breast cancer resistant protein (BCRP), and poly-(ADP-ribose)-polymerase (PARP), indicating an involvement in nucleotide synthesis, drug resistance mechanisms, and DNA repair pathways respectively. nih.gov Furthermore, the hybridization of the quinazolinone scaffold with other heterocyclic molecules has been explored to modulate interactions with targets like aromatase and cyclooxygenase (COX) enzymes, suggesting a potential role in steroidogenesis and inflammation. nih.gov
Enzyme Inhibition Kinetics and Binding Dynamics
The 7,8-Dihydro- nih.govnih.govdioxino[2,3-g]quinazoline scaffold has been identified as a key structural motif in the development of enzyme inhibitors, particularly targeting tyrosine kinases.
A series of 7,8-bis(methoxymethyl)-7,8-dihydro- nih.govnih.govdioxino[2,3-g]quinazolines have been synthesized and assessed for their ability to inhibit the phosphorylation of the epidermal growth factor receptor (EGFR) enzyme. Within this series, the compound identified as 3c, which features a 3-iodophenyl group, demonstrated high potency with a half-maximal inhibitory concentration (IC₅₀) of 1.66 nM against the isolated EGFR enzyme. This derivative also showed significant growth inhibition of the A431 cell line, which overexpresses EGFR, with a half-maximal growth inhibition (GI₅₀) of 1.99 μM.
| Compound Derivative | Target Enzyme | IC₅₀ (nM) | Target Cell Line | GI₅₀ (µM) |
| 7,8-bis(methoxymethyl)-7,8-dihydro- nih.govnih.govdioxino[2,3-g]quinazoline (3c) | EGFR | 1.66 | A431 | 1.99 |
Cellular Signaling Cascade Modulation (e.g., Th2 cytokine-mediated pathways)
Derivatives of 7,8-Dihydro- nih.govnih.govdioxino[2,3-g]quinazoline have shown potential in modulating specific cellular signaling cascades, notably those involved in inflammatory responses.
A novel quinazoline derivative, referred to as SH-340, has been studied for its effects on human primary keratinocytes in the context of atopic dermatitis, a condition characterized by skin barrier dysfunction and inflammation driven by T-helper 2 (Th2) cytokines. nih.govmdpi.com This compound was found to inhibit the expression of Thymic Stromal Lymphopoietin (TSLP), a key cytokine in the initiation of the Th2 inflammatory cascade, in a dose-dependent manner. mdpi.com
Mechanistically, SH-340 was observed to suppress the phosphorylation of STAT6 (Signal Transducer and Activator of Transcription 6), a critical downstream signaling molecule activated by the Th2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13). mdpi.com By inhibiting the IL-4/IL-13-STAT6 signaling pathway, this quinazoline derivative may help to alleviate inflammation and support the restoration of skin barrier function. mdpi.com These findings suggest that the 7,8-Dihydro- nih.govnih.govdioxino[2,3-g]quinazoline scaffold could be a promising basis for the development of modulators of Th2 cytokine-mediated signaling. nih.govmdpi.com
DNA-Related Mechanisms (as observed with quinazoline scaffolds generally)
While direct studies on the DNA-related mechanisms of 7,8-Dihydro- nih.govnih.govdioxino[2,3-g]quinazoline are not extensively documented, the broader class of quinazoline compounds has been shown to interact with DNA and related processes through various mechanisms.
Certain quinazoline derivatives have been identified as inhibitors of enzymes crucial for DNA replication and repair, such as topoisomerase and poly(ADP-ribose) polymerase (PARP). nih.gov For example, some quinazoline analogues with a 4-one or 2,4-dione scaffold are known to be necessary for PARP inhibition. nih.gov
Furthermore, the quinazoline scaffold is a component of molecules that can inhibit tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division. nih.govmdpi.com For instance, certain 2-dihydroquinazolin-4(1H)-one derivatives have been proposed as a novel class of antitumor agents that target microtubule protein polymerization. mdpi.com Although these mechanisms are not directly attributed to 7,8-Dihydro- nih.govnih.govdioxino[2,3-g]quinazoline itself, they highlight the potential for compounds with this core structure to influence DNA-related cellular events.
Q & A
Q. What are the optimal synthetic routes for 7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline derivatives, and how can purity be validated?
Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution or palladium-catalyzed coupling. For example, derivatives like (7,8-Dihydro[1,4]dioxino[2,3-g]quinazolin-4-yl)-[3′-(thien-2″-yl)phenyl]amine Hydrochloride are synthesized via coupling reactions using 3-(2-thienyl)aniline with yields up to 70% . Key steps include reflux conditions, solvent selection (e.g., dimethylformamide), and acid/base workup. Purity validation employs 1H/13C NMR to confirm hydrogen/carbon environments and LCMS (e.g., ESI + m/z 362.85 [M+H]+) to verify molecular weight .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of these derivatives?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 8.1–8.3 ppm) and carbon backbone (e.g., quinazoline carbons at ~150–160 ppm) .
- Elemental Analysis : Validates stoichiometric ratios (e.g., C16H13N3O2 for a hydrochloride salt derivative) .
- LCMS : Confirms molecular ion peaks and absence of byproducts .
Q. What are the foundational biological targets for this compound class?
Methodological Answer: Primary targets include EGFR wild-type , critical in non-small cell lung cancer (NSCLC). Derivatives inhibit EGFR by binding to its kinase domain, disrupting survival and proliferation pathways. Initial screening uses in vitro kinase assays with IC50 values correlated to QSAR models .
Advanced Research Questions
Q. How can QSAR models predict EGFR inhibitory activity, and what descriptors are most significant?
Methodological Answer:
- Descriptor Selection : Use DFT/B3LYP -optimized geometries to compute electronic (e.g., EHOMO, ELUMO) and topological descriptors (e.g., GATS1, SpMin8_Bhmi) .
- Model Development : Apply Genetic Function Approximation (GFA) to generate multi-linear regression models. A validated QSAR equation:
Log IC50 = -11.688 - 35.522×qC6 - 21.055×qC10 - 85.682×qC12 + .... - Validation : Perform Y-scrambling to exclude chance correlations and assess applicability domain via Williams plots .
Q. What molecular interactions drive binding affinity to EGFR wild-type?
Methodological Answer:
- Hydrophobic Interactions : Dominant in derivatives like compound 4 (docking score: -8.3 kcal/mol), involving residues LEU718, VAL726, and ALA743 .
- Hydrogen Bonding : E.g., quinazoline cyanogroup forms bonds with THR790 (2.36 Å) and GLN791 (2.95 Å) .
- Method : Use AutoDock Vina/PyMOL for docking simulations and visualize interactions in Discovery Studio .
Q. How do electronic descriptors influence anticancer activity in DFT-based QSAR models?
Methodological Answer:
- EHOMO/ELUMO : High EHOMO (electron-donating) correlates with enhanced activity, as seen in derivatives with IC50 < 10 nM .
- Charge Distribution : Atomic charges at C6 (qC6) and C12 (qC12) impact binding; negative charges enhance electrophilic interactions with EGFR’s ATP-binding pocket .
Q. What strategies optimize pharmacokinetics (ADME) for these derivatives?
Methodological Answer:
- Lipinski’s Rule Compliance : Ensure molecular weight <500 Da, LogP <5, and H-bond donors/acceptors ≤5/10 .
- Absorption Prediction : Use Caco-2 permeability assays ; derivatives with polar surface area <140 Ų show better intestinal absorption .
- Toxicity Screening : Ames test for mutagenicity and hERG binding assays to exclude cardiotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
